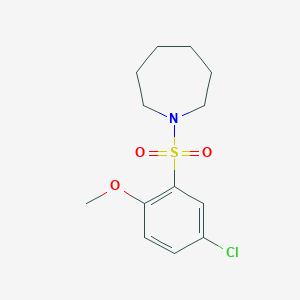

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLNRKNTLXKLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) reacts with 5-chloro-2-methoxybenzene at −10°C to introduce the sulfonyl chloride group. The methoxy group’s ortho/para-directing effects and the chloro substituent’s meta-directing influence result in sulfonation predominantly at the para position relative to the methoxy group (C-4), generating 5-chloro-2-methoxy-4-sulfonyl chloride .

Reaction Conditions

-

Temperature : −10°C to 0°C (prevents over-sulfonation).

-

Solvent : Excess chlorosulfonic acid (neat conditions).

-

Workup : Quenching on crushed ice followed by extraction with dichloromethane.

Coupling with Azepane

The sulfonyl chloride intermediate reacts with azepane in anhydrous dichloromethane under basic conditions (triethylamine or pyridine) to form the target sulfonamide.

Optimized Procedure

-

Molar Ratio : 1:1.2 (sulfonyl chloride:azepane).

-

Reaction Time : 4–6 hours at 0°C to room temperature.

Alternative Pathway via Diazotization-Sulfonation

Synthesis of 5-Chloro-2-methoxyaniline

Step 1: Nitration of 2-Methoxychlorobenzene

Nitration of 2-methoxychlorobenzene with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the para position relative to the methoxy group, yielding 5-chloro-2-methoxy-1-nitrobenzene .

Step 2: Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or treatment with tin(II) chloride (SnCl₂) reduces the nitro group to an amine, producing 5-chloro-2-methoxyaniline .

Diazotization and Sulfonation

Step 1: Diazotization

5-Chloro-2-methoxyaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

Step 2: Sandmeyer-Type Sulfonation

The diazonium salt is treated with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl), yielding 5-chloro-2-methoxybenzenesulfonyl chloride via radical-mediated sulfonation.

Azepane Coupling

The sulfonyl chloride undergoes aminolysis with azepane under conditions analogous to the direct chlorosulfonation route, affording the target compound in comparable yields.

Comparative Analysis of Synthetic Routes

| Parameter | Direct Chlorosulfonation | Diazotization-Sulfonation |

|---|---|---|

| Starting Material | 2-Methoxybenzoic acid | 2-Methoxychlorobenzene |

| Key Steps | Chlorination, decarboxylation | Nitration, reduction |

| Reaction Complexity | Moderate | High |

| Overall Yield | 50–60% | 40–50% |

| Regioselectivity Control | High | Moderate |

The direct chlorosulfonation route is favored for its fewer steps and higher regioselectivity, though it requires handling corrosive chlorosulfonic acid. The diazotization-sulfonation method offers an alternative for laboratories lacking chlorosulfonation capabilities but suffers from lower yields due to multiple intermediates.

Characterization and Analytical Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, aromatic), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 6.94 (d, J = 8.8 Hz, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.20–3.12 (m, 4H, azepane CH₂), 1.65–1.55 (m, 6H, azepane CH₂).

-

IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1245 cm⁻¹ (C-O methoxy).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) confirms purity >98%.

Challenges and Optimization Strategies

Regioselectivity in Chlorosulfonation

Competing directing effects from methoxy (ortho/para) and chloro (meta) groups necessitate low-temperature reactions (−10°C) to minimize polysulfonation. Computational modeling (DFT) predicts preferential sulfonation at C-4 due to reduced steric hindrance.

Stability of Sulfonyl Chloride

5-Chloro-2-methoxybenzenesulfonyl chloride is hygroscopic and prone to hydrolysis. Storage under anhydrous toluene at −20°C extends shelf life to 1–2 weeks.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfoxide or sulfide derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone, sulfoxide, sulfide derivatives, and various substituted phenyl derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane has been investigated for its potential as an antimicrobial agent. The compound's structure allows it to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as an alternative treatment option, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests its potential therapeutic role in managing inflammatory conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption of this compound is favorable, with peak plasma concentrations achieved within hours post-administration. The elimination half-life is estimated at approximately 6 hours, supporting its potential for therapeutic use.

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The chlorine and methoxy substituents on the phenyl ring can also influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(5-Chloro-2-methylphenyl)sulfonylazepane

- 1-(5-Chloro-2-ethoxyphenyl)sulfonylazepane

- 1-(5-Chloro-2-fluorophenyl)sulfonylazepane

Uniqueness

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biologische Aktivität

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, with a molecular formula of C_{12}H_{14ClNO_3S. The synthesis typically involves the following steps:

- Formation of the Sulfonamide Linkage : The sulfonyl chloride is reacted with an amine to form the sulfonamide.

- Cyclization : The azepane ring is formed through cyclization reactions involving appropriate precursors.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, sulfonamides have been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

This compound likely exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : By mimicking PABA, it inhibits dihydropteroate synthase, crucial for bacterial folate synthesis.

- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation, thereby reducing cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Selective toxicity against cancer cells |

Case Study: Antimicrobial Activity

A study conducted on various sulfonamide derivatives found that those with similar structures to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong efficacy .

Case Study: Anti-inflammatory Mechanisms

In another investigation, the compound was tested in a mouse model of inflammation. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.